4'-n-Pentyl-2,2,2-trifluoroacetophenone chemical structure and properties
4'-n-Pentyl-2,2,2-trifluoroacetophenone chemical structure and properties
An In-depth Technical Guide to 4'-n-Pentyl-2,2,2-trifluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 4'-n-Pentyl-2,2,2-trifluoroacetophenone, a specialized aromatic ketone with significant potential in medicinal chemistry and materials science. While direct literature on this specific molecule is nascent, this document synthesizes information from analogous trifluoromethyl ketones (TFMKs) to project its chemical structure, physicochemical properties, and spectroscopic signature. A detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation is presented, alongside an exploration of its potential applications as an enzyme inhibitor in drug development, a concept grounded in the well-established bioactivity of the TFMK warhead. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated ketones in their work.
Introduction: The Strategic Value of the Trifluoromethyl Ketone Moiety
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of steric and electronic properties that can profoundly influence a molecule's reactivity, metabolic stability, and biological activity.[1] When positioned adjacent to a carbonyl group, as in trifluoromethyl ketones (TFMKs), the potent electron-withdrawing nature of the three fluorine atoms renders the carbonyl carbon exceptionally electrophilic.[2] This heightened reactivity makes TFMKs valuable as intermediates in organic synthesis and as "warheads" for covalent and non-covalent enzyme inhibitors.[3]
4'-n-Pentyl-2,2,2-trifluoroacetophenone belongs to this promising class of compounds. The presence of the n-pentyl group at the 4'-position of the phenyl ring introduces a lipophilic tail, which can be strategically utilized to enhance membrane permeability and modulate binding affinity to biological targets. This guide will provide a detailed exploration of this molecule, from its synthesis to its potential applications.
Chemical Structure and Nomenclature
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IUPAC Name: 1-(4-pentylphenyl)-2,2,2-trifluoroethan-1-one
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Common Name: 4'-n-Pentyl-2,2,2-trifluoroacetophenone
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CAS Number: Not available (as of the last update)
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Molecular Formula: C₁₃H₁₅F₃O
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Molecular Weight: 256.25 g/mol
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Chemical Structure:
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A benzene ring substituted at the 1-position with a 2,2,2-trifluoroacetyl group and at the 4-position with an n-pentyl group.
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Synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone: A Practical Approach
The most direct and industrially scalable method for the synthesis of 4'-n-Pentyl-2,2,2-trifluoroacetophenone is the Friedel-Crafts acylation of pentylbenzene. This electrophilic aromatic substitution reaction involves the reaction of pentylbenzene with a trifluoroacetylating agent in the presence of a Lewis acid catalyst.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 4'-n-Pentyl-2,2,2-trifluoroacetophenone.
Detailed Experimental Protocol
Materials:
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Pentylbenzene
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Trifluoroacetic anhydride (TFAA)
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Bismuth (III) triflate (Bi(OTf)₃) or Aluminum chloride (AlCl₃)
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Dichloromethane (DCM, anhydrous, if not solventless)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (nitrogen or argon), add pentylbenzene (1 equivalent).
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Catalyst and Reagent Addition: If conducting the reaction in a solvent, add anhydrous DCM. Add the Lewis acid catalyst (e.g., Bi(OTf)₃, 0.1 equivalents).[4] Cool the mixture to 0 °C in an ice bath.
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Acylation: Slowly add trifluoroacetic anhydride (1.2 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching and Work-up: Upon completion, carefully quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and extract with DCM.
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Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-n-Pentyl-2,2,2-trifluoroacetophenone.
Physicochemical and Spectroscopic Properties (Predicted)
The properties of 4'-n-Pentyl-2,2,2-trifluoroacetophenone can be predicted based on the known properties of similar trifluoroacetophenones.[5][6]
| Property | Predicted Value/Description |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Higher than 2,2,2-trifluoroacetophenone (165-166 °C) due to the pentyl group |
| Density | Approximately 1.1-1.2 g/mL |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF); insoluble in water |
| Refractive Index | Expected to be in the range of 1.47 - 1.49 |
Predicted Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃):
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δ 7.9-8.1 (d, 2H, Ar-H ortho to C=O)
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δ 7.2-7.4 (d, 2H, Ar-H meta to C=O)
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δ 2.6-2.8 (t, 2H, -CH₂-Ar)
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δ 1.5-1.7 (m, 2H, -CH₂-CH₂-Ar)
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δ 1.2-1.4 (m, 4H, -(CH₂)₂-CH₃)
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δ 0.8-1.0 (t, 3H, -CH₃)
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¹³C NMR (100 MHz, CDCl₃):
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δ ~180 (q, ¹JCF ≈ 35 Hz, C=O)
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δ ~150 (C-pentyl)
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δ ~130-132 (aromatic CH)
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δ ~128-130 (aromatic C-H)
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δ ~125 (aromatic C-COCF₃)
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δ ~117 (q, ¹JCF ≈ 290 Hz, CF₃)
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δ ~36 (-CH₂-Ar)
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δ ~31, 30, 22 (-CH₂- chain)
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δ ~14 (-CH₃)
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¹⁹F NMR (376 MHz, CDCl₃):
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δ ~ -72 (s, 3F)
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IR (neat, cm⁻¹):
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~3000-2850 (C-H stretching of pentyl group)
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~1710-1730 (strong, C=O stretching)
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~1600 (C=C aromatic stretching)
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~1100-1300 (strong, C-F stretching)
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Mass Spectrometry (EI):
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M⁺ at m/z 256
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Fragment ions corresponding to the loss of CF₃ (m/z 187) and cleavage of the pentyl chain.
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Applications in Drug Discovery and Development
The highly electrophilic nature of the carbonyl carbon in TFMKs makes them excellent candidates for enzyme inhibitors.[7] They can act as transition-state analogs or form reversible covalent adducts with nucleophilic residues in the active site of an enzyme.[3]
Mechanism of Action as a Covalent Reversible Inhibitor
Caption: Proposed mechanism of covalent reversible inhibition of a cysteine-containing enzyme by 4'-n-Pentyl-2,2,2-trifluoroacetophenone.
The n-pentyl group can be envisioned to occupy a hydrophobic pocket within the enzyme's binding site, thereby increasing the potency and selectivity of the inhibitor. This makes 4'-n-Pentyl-2,2,2-trifluoroacetophenone a particularly interesting candidate for targeting enzymes with such features in their active sites. Potential therapeutic areas where TFMK-based inhibitors have shown promise include oncology, virology, and metabolic diseases.[8]
Safety and Handling
While specific toxicological data for 4'-n-Pentyl-2,2,2-trifluoroacetophenone is not available, compounds of this class should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Trifluoroacetophenones can be irritating to the eyes, skin, and respiratory system.
Conclusion
4'-n-Pentyl-2,2,2-trifluoroacetophenone represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. The synthetic protocol outlined is robust and scalable, and the predicted spectroscopic data should aid in its characterization. The true potential of this molecule will undoubtedly be realized through its application in the design of novel enzyme inhibitors and other functional materials.
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